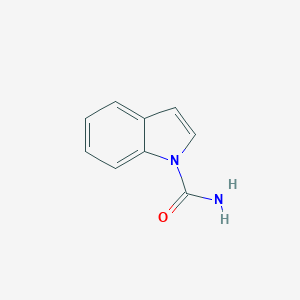

1H-Indole-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQILOHWHIWNQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551010 | |

| Record name | 1H-Indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13307-58-9 | |

| Record name | 1H-Indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Indole 1 Carboxamide

Strategies for the Construction of the 1H-Indole-1-carboxamide Core

The formation of the amide bond at the nitrogen atom of the indole (B1671886) ring presents unique challenges due to the nuanced reactivity of the indole nucleus. Various strategies have been developed to achieve this transformation, ranging from classical coupling reactions to the use of activated intermediates.

Coupling Agent-Mediated Amidation Protocols (e.g., HATU, EDC, DCC)

Coupling agents are widely employed in amide bond synthesis to activate the carboxylic acid component, facilitating its reaction with an amine. While many examples focus on the synthesis of indole-2-carboxamides or indole-3-carboxamides, the principles of these protocols can be extended to the N-acylation of the indole ring. nih.govmdpi.com Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N,N'-Dicyclohexylcarbodiimide (DCC) are commonly used. nih.govrsc.orgnih.gov

The general mechanism involves the reaction of a carboxylic acid with the coupling agent to form a highly reactive activated intermediate. This intermediate is then susceptible to nucleophilic attack by the indole nitrogen, leading to the formation of the desired this compound. The choice of coupling agent, solvent, and base is critical for the success of the reaction and can influence the yield and purity of the product. For instance, HATU is often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in polar aprotic solvents such as N,N-dimethylformamide (DMF). nih.govrsc.org EDC is frequently used in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rsc.org DCC is another effective coupling agent, though the removal of the dicyclohexylurea byproduct can sometimes be challenging. nih.govrsc.org

| Coupling Agent | Additive/Base | Typical Solvent | Key Features |

| HATU | DIPEA | DMF | High efficiency, low epimerization. nih.govrsc.org |

| EDC | HOBt, DMAP | CH2Cl2, DMF | Water-soluble byproducts, versatile. rsc.orgacs.org |

| DCC | HOBt, DMAP | CH2Cl2 | Potent activator, insoluble byproduct. nih.govrsc.org |

Acyl Chloride Intermediate Routes

A traditional and straightforward approach to the synthesis of this compound involves the use of acyl chloride intermediates. researchgate.net This method typically involves the reaction of indole with a suitable acyl chloride in the presence of a base. The base is necessary to deprotonate the indole nitrogen, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. Common bases used include triethylamine (B128534) and pyridine. nih.gov

Alternatively, Lewis acids such as diethylaluminum chloride can be employed to promote the acylation of indoles at the 3-position, and this methodology can be adapted for N-acylation. google.com The reaction conditions for this method can be harsh, and the functional group tolerance may be limited. However, its simplicity and the ready availability of a wide range of acyl chlorides make it a valuable tool in organic synthesis. researchgate.net

Condensation Reactions in this compound Synthesis

Direct condensation reactions between an indole and a carboxylic acid or an amide to form a this compound are generally not facile. illinoisstate.edu The direct reaction is thermodynamically unfavorable and requires the removal of a water molecule. While some condensation reactions involving indoles are known, they typically occur at the C3-position of the indole ring. For instance, the condensation of indoles with α-keto acids leads to the formation of 3-indolyl carboxylic acids. researchgate.net

The synthesis of 6-hydroxy indoles has been achieved through a catalyst-free condensation of carboxymethyl cyclohexadienones and primary amines, which proceeds via an aza-Michael addition followed by rearomatization. mdpi.comacs.org However, direct condensation strategies for the specific formation of the N-carboxamide bond of indole are not well-established in the literature, often necessitating the use of the activation methods described in other sections.

Cyclization Techniques for Indole Ring Formation

The synthesis of the this compound core can also be approached by first constructing the indole ring through various cyclization techniques, followed by the introduction of the carboxamide group at the N-1 position. Numerous named reactions are available for indole synthesis, including the Fischer, Bischler, Reissert, and Madelung syntheses. beilstein-journals.org

More contemporary methods often involve transition metal-catalyzed cyclizations. For example, palladium-catalyzed intramolecular cyclization of 2-alkenylanilines can provide a route to indole derivatives. nih.gov These cyclization strategies provide access to a diverse range of substituted indoles, which can then be subjected to N-carboxamidation as a subsequent synthetic step.

Functional Group Modifications for Amide Formation

An alternative strategy for the synthesis of this compound involves the modification of a pre-existing functional group at the N-1 position of the indole ring. One plausible, albeit less commonly reported, approach is the application of rearrangement reactions such as the Curtius, Hofmann, or Lossen rearrangements. researchgate.netnih.govresearchgate.netnih.gov

For instance, a synthetic sequence could involve the preparation of an indole-1-carboxylic acid. This carboxylic acid can then be converted to an acyl azide, which upon heating, undergoes a Curtius rearrangement to form an isocyanate intermediate. nih.govresearchgate.netnih.gov This highly reactive isocyanate can then be trapped with an appropriate nucleophile, such as an amine or alcohol, to yield the corresponding urea (B33335) or carbamate (B1207046) derivative, which are structurally related to carboxamides. While direct formation of the parent this compound via this route would require trapping with ammonia, the strategy highlights the potential of functional group interconversion for accessing this scaffold.

Metal-Catalyzed Synthetic Routes Involving this compound

In recent years, transition metal catalysis has emerged as a powerful tool for the construction of complex organic molecules, including 1H-Indole-1-carboxamides. These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions.

A notable example is the copper(I)-catalyzed N-carboxamidation of indoles with isocyanates. google.combeilstein-journals.org This method provides a facile and general route to a wide range of indole-1-carboxamides in good to excellent yields. The reaction is typically carried out using a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in a suitable solvent. beilstein-journals.org

Palladium catalysis has also been successfully employed for the synthesis of indole-N-carboxamide derivatives through isocyanide insertion into the N-H bond of 3-(phenylhydrazono)oxindoles. Furthermore, rhodium(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids has been reported, demonstrating the versatility of metal catalysis in the functionalization of the this compound core. Carbonylative approaches, often utilizing palladium or other transition metals, can also be employed for the synthesis and functionalization of indoles, including the formation of N-acyl indoles.

| Metal Catalyst | Reactants | Key Features |

| Copper(I) Iodide | Indole, Isocyanate | Mild conditions, broad substrate scope. google.combeilstein-journals.org |

| Palladium(II) Acetate | 3-(Phenylhydrazono)oxindole, Isocyanide | Isocyanide insertion, formation of indole-N-carboxamides. |

| Rhodium(III) complexes | N-Methoxy-1H-indole-1-carboxamide, Aryl Boronic Acid | Selective C-C and C-N bond formation. |

Rhodium(III)-Catalyzed C-H Functionalization

Rhodium(III) catalysis has proven to be a powerful tool for the direct functionalization of C-H bonds, offering an atom- and step-economical approach to the synthesis of complex organic molecules. The carboxamide group at the N1-position of the indole ring serves as an effective directing group, enabling regioselective activation of specific C-H bonds.

Regioselective C-H Amidation with Dioxazolones

While direct C-H amidation of the parent this compound with dioxazolones has not been extensively reported, related studies on indole derivatives highlight the potential of this transformation. For instance, a novel method for the Rh(III)-catalyzed oxime-directed C-H amidation of indoles with dioxazolones has been developed. nih.gov This strategy achieves exclusive site selectivity, and the directing group can be readily removed. nih.gov This transformation exhibits a broad substrate scope, good functional group tolerance, and provides excellent yields, making it a valuable tool for constructing structurally diverse indole derivatives. nih.gov In the context of C(sp²)-H directed functionalizations, C-H amidations present a significant alternative to traditional cross-coupling methods like the Buchwald-Hartwig, Ullmann, or Chan-Lam reactions. researchgate.net This is particularly relevant in medicinal chemistry, where amide bonds linked to N-heterocyclic platforms are prevalent in drug candidates. researchgate.net

The general mechanism for such transformations involves the coordination of the directing group to the rhodium center, followed by C-H activation to form a rhodacycle intermediate. Subsequent reaction with the dioxazolone, which serves as an acyl nitrene precursor, leads to the formation of the C-N bond and regeneration of the active catalyst. The regioselectivity is dictated by the position of the directing group and the formation of the most stable rhodacycle intermediate.

Selective Coupling with Aryl Boronic Acids (C-C and C-C/C-N bond formation)

A significant advancement in the functionalization of this compound derivatives is the Rh(III)-catalyzed selective coupling with aryl boronic acids. Specifically, the reaction of N-methoxy-1H-indole-1-carboxamides with various aryl boronic acids has been reported to be a mild and efficient method for diverse product formation. This reaction can be tuned to achieve selective C-C or C-C/C-N bond formation.

Kinetic isotope effect studies have been conducted to elucidate the mechanism, which is proposed to involve C-H activation and electrophilic addition. The reaction conditions can be modulated to favor either direct C2-arylation (C-C bond formation) or a [4+2] cyclization leading to polycyclic structures (C-C/C-N bond formation).

Table 1: Rh(III)-Catalyzed Selective Coupling of N-Methoxy-1H-indole-1-carboxamide with Aryl Boronic Acids

| Entry | Aryl Boronic Acid | Product Type | Bond(s) Formed |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-Arylindole | C-C |

| 2 | 4-Methylphenylboronic acid | 2-Arylindole | C-C |

| 3 | 4-Methoxyphenylboronic acid | [4+2] Cycloadduct | C-C, C-N |

| 4 | 4-Chlorophenylboronic acid | [4+2] Cycloadduct | C-C, C-N |

Alkyne Annulation Strategies for Polycyclic Indole Scaffolds

The carboxamide group at the N1-position of indole can direct Rh(III)-catalyzed annulation reactions with alkynes to construct complex polycyclic indole scaffolds. rsc.org This methodology provides a direct and efficient route to synthesize fused-ring systems that are prevalent in natural products and pharmaceuticals. nih.govresearchgate.net

A regioselective cascade annulation of indoles bearing N-carboxamide directing groups with alkynediones has been demonstrated. rsc.org This Cp*Rh(III)-catalyzed reaction proceeds via C2-H activation of the indole ring, leading to the formation of functionalized tetrahydrocarbazoles in good to excellent yields. rsc.org This method allows for the C2 and C3 difunctionalization of indoles in a single operation and provides access to valuable intermediates for the total synthesis of indole alkaloids. rsc.org Furthermore, a Rh(III)-catalyzed undirected C-H activation/alkene insertion strategy has been developed to synthesize a variety of indole-fused polycyclics. nih.gov This process involves an intramolecular electrophilic cyclization to generate a 3-indolyl rhodium species, which then undergoes an aryl-to-aryl 1,4-rhodium migration to achieve C-H activation. nih.gov Subsequent [4+2] carboannulation or hydroarylation of alkenes can be achieved by simply adjusting the reaction additives. nih.gov

Table 2: Rh(III)-Catalyzed Alkyne Annulation of N-Carbamoyl Indoles

| Entry | N-Carbamoyl Indole | Alkyne | Product |

|---|---|---|---|

| 1 | This compound | Diphenylacetylene | Fused Polycycle |

| 2 | 5-Methoxy-1H-indole-1-carboxamide | 1-Phenyl-1-propyne | Fused Polycycle |

| 3 | This compound | Di-p-tolylacetylene | Fused Polycycle |

Ruthenium(II)-Catalyzed C-H Olefination with Alkynes

Ruthenium(II) catalysis offers a cost-effective and environmentally benign alternative to rhodium for C-H functionalization reactions. An environmentally friendly and facile protocol for the construction of tetrasubstituted alkenes has been established through Ru(II)-catalyzed C-H bond functionalizations of indoles with alkynes under mild conditions. In this reaction, an N-methoxyamide directing group plays a crucial role in the transformation. The method is characterized by the use of readily available substrates, the absence of external oxidants and additives, 100% atom economy, and excellent regioselectivity. Furthermore, this transformation proceeds smoothly under aqueous conditions and is scalable to the gram level.

The proposed mechanism involves the chelation-assisted C-H activation at the C2 position of the indole ring by the Ru(II) catalyst. Subsequent coordination and migratory insertion of the alkyne, followed by protonolysis, affords the C2-alkenylated indole product and regenerates the active ruthenium catalyst.

Utility of this compound Scaffolds as Ligands in Cross-Coupling Reactions

The indole-amide framework is not only a versatile substrate for C-H functionalization but also holds potential as a scaffold for the design of novel ligands for transition-metal-catalyzed cross-coupling reactions. The rigid structure and the presence of multiple heteroatoms for coordination make it an attractive platform for developing ligands with unique steric and electronic properties.

Buchwald-Hartwig Cross Coupling Reaction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.gov The efficiency of this reaction is highly dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. researchgate.netnih.govsigmaaldrich.com While the direct use of this compound as a ligand in the Buchwald-Hartwig reaction is not well-documented, the development of an indole-amide-based phosphine ligand for the Suzuki-Miyaura cross-coupling reaction highlights the potential of this scaffold in ligand design. This novel family of indole-amide-based phosphine ligands, when complexed with palladium, has demonstrated excellent efficiency in the Suzuki-Miyaura cross-coupling of sterically hindered (hetero)aryl chlorides to synthesize tri-ortho-substituted biaryls. The oxidative addition adduct of the palladium-ligand complex with 2-chlorotoluene (B165313) has been characterized by single-crystal X-ray crystallography, revealing a κ²-P,O-coordination of the ligand with palladium.

This precedent suggests that with appropriate design modifications, such as the incorporation of suitable phosphine moieties onto the indole or carboxamide part of the molecule, this compound-derived ligands could be developed for the Buchwald-Hartwig amination and other cross-coupling reactions. The modular nature of the indole-amide scaffold would allow for the fine-tuning of ligand properties to achieve high catalytic activity and selectivity.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a powerful tool for the synthesis of substituted alkenes. While the Heck reaction has been widely applied to the indole nucleus, particularly for functionalization at the C2 and C3 positions, specific examples starting with a halo-substituted this compound are not readily found in the literature. Research has documented the dearomatization reactions of indoles using intramolecular Heck reactions to create complex scaffolds like spiropyrrolidine-2-oxindoles. wikipedia.org Additionally, aqueous conditions have been developed for the Heck modification of halo-indoles and unprotected halo-tryptophans. nih.gov

Hiyama Coupling

The Hiyama coupling involves the palladium-catalyzed cross-coupling of organosilanes with organic halides or triflates. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the activation of the otherwise stable organosilane with a fluoride (B91410) source or a base. organic-chemistry.org This method is recognized for its tolerance of various functional groups and the low toxicity of the silicon reagents. Despite its versatility and application in the synthesis of 2-functionalized indoles using rhodium catalysts, nih.gov direct applications of the Hiyama coupling for the derivatization of a this compound core are not well-documented.

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.org Organozinc reagents are highly reactive, which allows for milder reaction conditions compared to some other coupling methods. wikipedia.org The reaction is notable for its broad scope, enabling the formation of bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org While the Negishi coupling is a powerful tool in the total synthesis of complex molecules, wikipedia.org its specific use in the functionalization of 1H-indole-1-carboxamides is not prominently featured in scientific reports. General protocols for Negishi cross-couplings that are compatible with unprotected amide functions have been investigated, suggesting potential applicability. researchgate.net

Sonogashira Coupling

The Sonogashira coupling is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. It typically employs a copper(I) co-catalyst and an amine base. This reaction is fundamental for the synthesis of arylalkynes and conjugated enynes. One-pot syntheses of substituted indoles have been developed utilizing a Sonogashira coupling followed by a cyclization step, starting from materials like 2-iodoanilines. nih.govacs.org However, these methods build the indole ring system itself rather than functionalizing a pre-existing this compound. Direct Sonogashira coupling on a halo-substituted this compound is not a commonly reported transformation.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. ias.ac.in Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, tolerating a wide array of functional groups. ias.ac.in This has made the Stille coupling a widely used method in organic synthesis. ias.ac.in Despite its broad utility, specific examples of Stille couplings being used to build complexity on the this compound framework are not extensively described in the literature. Studies have shown its application on related structures, such as 1-benzyl-3-iodo-1H-indole-2-carbonitriles. researchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions, joining an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. Its popularity stems from the mild reaction conditions, the commercial availability and stability of the boronic acid reagents, and its high functional group tolerance. The Suzuki reaction has been used to synthesize indole oligomers and to functionalize various positions of the indole ring. ias.ac.inacs.org For instance, methods for the direct C2-arylation of N-H indoles have been developed. ias.ac.in However, direct Suzuki-Miyaura coupling on a halo-substituted this compound to generate, for example, an aryl-substituted derivative, is not a well-documented procedure.

Multi-Step Synthetic Approaches for Complex this compound Derivatives

The synthesis of complex molecules containing the this compound core often involves multi-step sequences where the carboxamide group is introduced at a late stage, or a substituted indole is first synthesized and then converted to the N-carboxamide.

For example, the synthesis of complex bioactive molecules like synthetic cannabinoids often starts with a substituted methyl 1H-indole-3-carboxylate. nih.gov The general route involves:

N-Alkylation: The indole nitrogen of the starting ester is alkylated with an appropriate alkyl halide under basic conditions.

Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

Amide Coupling: The resulting carboxylic acid is then coupled with an amino acid derivative to form the final indole-3-carboxamide product. nih.gov

A prominent example of a complex pharmaceutical containing a related indole carboxamide structure is Dabrafenib (GSK2118436), a BRAF kinase inhibitor. medkoo.comnih.gov While Dabrafenib is a thiazole (B1198619) derivative, its synthesis involves the construction of a complex heterocyclic system through a multi-step pathway, illustrating the types of synthetic sequences used to build intricate drug molecules that may incorporate indole carboxamide-like motifs. medkoo.comnewdrugapprovals.org

These multi-step approaches highlight that the construction of complex derivatives often relies on a sequence of fundamental organic reactions rather than the direct functionalization of a simple this compound parent structure using advanced cross-coupling methodologies.

Analogous Synthetic Procedures from Indole-N-Carboxylic Acids

The synthesis of analogues of this compound from indole-N-carboxylic acid precursors is a fundamental strategy in medicinal and organic chemistry. This approach leverages the carboxylic acid moiety as a versatile handle for forming amide bonds with a diverse range of amines. The core principle involves the activation of the indole-N-carboxylic acid, followed by nucleophilic attack by a primary or secondary amine to generate the corresponding N-substituted this compound. This method allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The direct condensation of a carboxylic acid and an amine is typically inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pub Therefore, coupling agents are essential to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating amide bond formation. mdpi.comresearchgate.net Various synthetic methodologies have been developed, primarily centered around the use of carbodiimide (B86325) reagents, phosphonium (B103445) salts, or other activating agents. encyclopedia.pubnih.gov

A common and widely adopted method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt). nih.govmdpi.com The reaction proceeds through the formation of an active O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. The addition of HOBt minimizes side reactions and suppresses racemization when chiral amines or carboxylic acids are used. encyclopedia.pub

Another established technique is the use of phosphonium-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (HATU). These reagents convert the carboxylic acid into a highly reactive acylphosphonium species, which readily couples with amines to form the desired amide.

More recently, advancements have focused on developing catalytic, one-pot procedures to improve efficiency and sustainability. For instance, a novel one-pot reaction has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst with di-tert-butyl dicarbonate (B1257347) (Boc2O) for the N-acylation of low-reactivity nitrogen-containing heterocycles like indole. asiaresearchnews.com This method efficiently forms amide bonds with carboxylic acids at high yields without the need for specialized equipment or heat. asiaresearchnews.com

Furthermore, multicomponent reactions offer a powerful tool for creating structural diversity. A notable example involves the reaction of N-indole carboxylic acids, aldehydes, amines, and a C2 building block (such as ynamides) to produce complex β-indole carboxamide amino amides in a single, atom-economical step. researchgate.net

The following tables detail specific examples of these methodologies applied to the synthesis of various indole carboxamide analogues, showcasing the versatility of indole-N-carboxylic acids as starting materials. While these examples focus on indole-2- and indole-3-carboxylic acids, the principles are directly analogous to the synthesis of this compound derivatives.

Table 1: Synthesis of Indole-2-Carboxamide Analogues via Amide Coupling

This table illustrates the synthesis of various N-substituted indole-2-carboxamides starting from the corresponding indole-2-carboxylic acid and different amines, employing standard coupling reagents.

| Starting Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product | Yield (%) | Ref |

| 1H-Indole-2-carboxylic acid | Benzylamine | EDCI/HOBt | Acetonitrile (ACN) | N-Benzyl-1H-indole-2-carboxamide | 90.0 | mdpi.com |

| 1H-Indole-2-carboxylic acid | 4-Aminophenol | EDCI/HOBt | Acetonitrile (ACN) | N-(4-Hydroxyphenyl)-1H-indole-2-carboxamide | 85.0 | mdpi.com |

| 1-Methyl-1H-indole-2-carboxylic acid | Benzylamine | EDCI/HOBt | Dichloromethane (DCM) | N-Benzyl-1-methyl-1H-indole-2-carboxamide | 72.0 | mdpi.com |

| 5-Methoxyindole-2-carboxylic acid | Rimantadine hydrochloride | EDC·HCl/HOBt/DIPEA | DMF | N-((1R,3s,5S,7r)-Adamantan-1-yl)-5-methoxy-1H-indole-2-carboxamide | 99 | nih.gov |

| 5-Nitroindole-2-carboxylic acid | Rimantadine hydrochloride | EDC·HCl/HOBt/DIPEA | DMF | N-((1R,3s,5S,7r)-Adamantan-1-yl)-5-nitro-1H-indole-2-carboxamide | 70 | nih.gov |

| 4,6-Difluoroindole-2-carboxylic acid | Benzylamine | EDC·HCl/HOBt/DIPEA | DMF | N-Benzyl-4,6-difluoro-1H-indole-2-carboxamide | 98 | nih.gov |

Table 2: Synthesis of N-Substituted Indole-3-Carboxylic Acid Derivatives

This table presents a copper-catalyzed method for synthesizing N-substituted indole-3-carboxylates, which are precursors to the corresponding carboxamides. The reaction involves an intramolecular C-N bond formation.

| Substrate | Amine Reactant | Catalyst/Reagents | Solvent | Product | Yield (%) | Ref |

| Methyl 3-amino-2-(2-bromophenyl)acrylate | Benzylamine | CuI, K₃PO₄, Ethylene glycol | 2-Propanol | Methyl 1-benzyl-1H-indole-3-carboxylate | 94 | acs.org |

| Methyl 3-amino-2-(2-bromophenyl)acrylate | Aniline | CuI, K₃PO₄, Ethylene glycol | 2-Propanol | Methyl 1-phenyl-1H-indole-3-carboxylate | 90 | acs.org |

| Methyl 3-amino-2-(2-bromophenyl)acrylate | Propylamine | CuI, K₃PO₄, Ethylene glycol | 2-Propanol | Methyl 1-propyl-1H-indole-3-carboxylate | 93 | acs.org |

| Methyl 3-amino-2-(2-bromophenyl)acrylate | Cyclohexylamine | CuI, K₃PO₄ | DMF | Methyl 1-cyclohexyl-1H-indole-3-carboxylate | 57 | acs.org |

Chemical Transformations and Reactivity Profiles of 1h Indole 1 Carboxamide

Reactions of the Carboxamide Moiety

The carboxamide group attached to the indole (B1671886) nitrogen is generally stable. However, its presence is crucial as it functions as a protecting group and a modulator of the indole ring's reactivity.

While the N-1 carboxamide itself is not typically acylated further, its presence directs acylation reactions to the indole ring, primarily at the C3 and C5 positions. Friedel-Crafts acylation is a key method for introducing acyl groups. For instance, N-protected indoles, such as 1-(phenylsulfonyl)indole, undergo Friedel-Crafts acylation with acid chlorides or anhydrides in the presence of a Lewis acid like aluminum chloride. researchgate.net The reaction conditions can be optimized to achieve high yields of the acylated products. researchgate.net

In the synthesis of more complex indole derivatives, Friedel-Crafts acylation is a pivotal step. For example, ethyl 5-chloro-1H-indole-2-carboxylate can be acylated at the C3 position using acetic anhydride (B1165640) and aluminum chloride. nih.gov This reaction proceeds by electrophilic attack on the electron-rich indole ring, with the N-acyl or N-ester group serving to protect the nitrogen and influence the reaction's regioselectivity. nih.gov

| Reaction | Substrate | Reagents | Position of Acylation | Product | Yield | Reference |

| Friedel-Crafts Acylation | 1-(Phenylsulfonyl)indole | Acetic anhydride, AlCl₃, Dichloromethane | C3 | 3-Acetyl-1-(phenylsulfonyl)indole | Excellent | researchgate.net |

| Friedel-Crafts Acylation | Ethyl 5-chloro-1H-indole-2-carboxylate | Acetic anhydride, AlCl₃, 1,2-Dichloroethane | C3 | Ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate | - | nih.gov |

Indole Ring Reactivity in 1H-Indole-1-carboxamide Systems

The N-1 carboxamide group modifies the inherent reactivity of the indole ring, enabling a range of selective chemical transformations.

The hydrogenation of the indole nucleus, specifically the reduction of the C2-C3 double bond to form an indoline, is a challenging transformation due to the aromatic stability of the indole ring. nih.gov However, this conversion is crucial for synthesizing various bioactive molecules. Heterogeneous catalytic hydrogenation is an environmentally favorable method for this purpose. nih.gov

The reaction is often catalyzed by platinum on carbon (Pt/C) and can be activated by an acid, such as p-toluenesulfonic acid, using water as a solvent. nih.gov This method has been successfully applied to a variety of substituted indoles. nih.gov Furthermore, iridium-based catalysts, in combination with chiral ligands like ZhaoPhos, have been developed for the highly efficient asymmetric hydrogenation of N-unprotected 2-aryl-substituted 1H-indoles, yielding chiral indolines with excellent enantioselectivity. chinesechemsoc.org

| Reaction | Substrate Type | Catalyst System | Key Conditions | Product | Outcome | Reference |

| Catalytic Hydrogenation | Substituted Indoles | Pt/C, p-toluenesulfonic acid | Water, H₂ gas | Substituted Indolines | Excellent yields | nih.gov |

| Asymmetric Hydrogenation | 2-Aryl-substituted 1H-indoles | [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos | 50 atm H₂, 70 °C, CHCl₃ | Chiral 2-Arylindolines | High yield and enantioselectivity (up to 96% ee) | chinesechemsoc.org |

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution, which preferentially occurs at the C3 position. bhu.ac.in This is because the intermediate cation formed by attack at C3 is more stable, allowing for delocalization of the positive charge over the nitrogen atom. bhu.ac.in If the C3 position is blocked, substitution typically occurs at the C2 position. bhu.ac.in

The presence of an N-acyl group, like a carboxamide, generally decreases the nucleophilicity of the indole ring but provides stability and allows for controlled reactions. Common electrophilic substitution reactions include:

Halogenation : Performed with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

Nitration : Typically carried out using a nitric mixture in acetic anhydride. quimicaorganica.org

Sulfonation : Achieved with a SO₃-pyridine complex under mild conditions to prevent polymerization. quimicaorganica.org

Vilsmeier-Haack Formylation : Introduces a formyl group at the C3 position using dimethylformamide (DMF) and phosphorus oxychloride. quimicaorganica.org

| Reaction Type | Reagent(s) | Position of Substitution | Product | Reference |

| Halogenation | N-Bromosuccinimide (NBS) | C3 | 3-Bromoindole derivative | quimicaorganica.org |

| Nitration | Nitric acid / Acetic anhydride | C3 | 3-Nitroindole derivative | quimicaorganica.org |

| Sulfonation | SO₃-pyridine complex | C3 | Indole-3-sulfonic acid derivative | quimicaorganica.org |

| Vilsmeier-Haack | DMF, POCl₃ | C3 | Indole-3-carboxaldehyde | quimicaorganica.org |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov In N-protected indole systems, lithiation typically occurs at the C2 position, which is the most acidic carbon-bound proton. bhu.ac.insemanticscholar.org The N1-substituent directs the organolithium base to this position.

A more sophisticated approach involves using a second directing group on the benzene (B151609) portion of the indole to achieve substitution at other positions. For example, in a system like 1-(N,N-dimethylsulfamoyl)-1H-indole-5-(N-phenyl)carboxamide, the N1-sulfamoyl group first directs lithiation with s-butyllithium to the C2 position. semanticscholar.org After quenching this with an electrophile, a second metalation can be performed. This time, the N-phenylcarboxamide group at the C5 position directs lithiation to the C4 position, demonstrating a sequential and highly regioselective substitution pattern. semanticscholar.org This methodology provides efficient access to C2,C4-disubstituted indoles. semanticscholar.org

| Step | Substrate | Reagents | Site of Metalation | Electrophile (E) | Product | Reference |

| 1st Metalation | 1-(N,N-dimethylsulfamoyl)indole-5-(N-phenyl)carboxamide | s-BuLi, THF, -80°C | C2 | E⁺ | 2-E-1-(N,N-dimethylsulfamoyl)indole-5-(N-phenyl)carboxamide | semanticscholar.org |

| 2nd Metalation | 2-E-1-(N,N-dimethylsulfamoyl)indole-5-(N-phenyl)carboxamide | s-BuLi, THF, -80°C | C4 | E'⁺ | 2-E,4-E'-1-(N,N-dimethylsulfamoyl)indole-5-(N-phenyl)carboxamide | semanticscholar.org |

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. sci-hub.red In the context of this compound systems, this reaction is used to introduce aryl, heteroaryl, or vinyl substituents onto the indole core, typically by coupling an organoboron reagent with a halo-indole derivative. researchgate.net

This reaction is catalyzed by a palladium complex and requires a base. nih.gov For instance, 2,3-dibromo-1-methyl-1H-indole can be selectively coupled with various arylboronic acids to produce 2-aryl-3-bromo-1-methyl-1H-indoles or 2,3-diaryl-1-methyl-1H-indoles depending on the reaction conditions. researchgate.net The N1-substituent is critical for stabilizing the indole nucleus and ensuring the success of the coupling reaction. Similarly, 3-iodo-1H-indole-2-carbonitriles (where the nitrile is a precursor to carboxamide) readily undergo Suzuki-Miyaura coupling to afford 3-aryl derivatives in good yields. mdpi.com

| Substrate | Coupling Partner | Catalyst | Base | Product | Yield | Reference |

| 2,3-Dibromo-1-methyl-1H-indole | Arylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | 2-Aryl-3-bromo-1-methyl-1H-indole | Good | researchgate.net |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-Benzyl-3-phenyl-1H-indole-2-carbonitrile | 91% | mdpi.com |

Directing Group Behavior in this compound Mediated Reactions

The this compound functional group plays a significant role as a directing group in various chemical transformations, guiding the reaction to specific positions on the indole ring. The fate of the carboxamide group itself can vary, leading to different product outcomes. This section explores the distinct behaviors of the this compound group as a directing element, categorized into retention, coupling, elimination, and migration.

Directing Group Retention

In many reactions, the this compound group serves its primary function of directing a chemical modification to a specific carbon atom on the indole nucleus and remains intact in the final product. This retention is a common and often desired outcome, particularly in C-H functionalization reactions. The amide group can direct functionalization to various positions of the indole ring, with the specific position often being controlled by the choice of catalyst and reaction conditions. nih.govchemrxiv.org

For instance, in the presence of an Iridium(III) catalyst, 3-carboxamide indoles can undergo direct C2-alkylation with diazo compounds, where the directing carboxamide group is retained in the final product. nih.govchemrxiv.org This strategy allows for the selective construction of 2,3-disubstituted indoles, which are common motifs in biologically active compounds. chemrxiv.orgresearchgate.net

Table 1: Examples of Directing Group Retention in this compound Mediated Reactions

| Reactant | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 3-Carboxamide Indole | Diazo Compound | Ir(III)/Ag(I) | C2-Alkylated Indole | nih.govchemrxiv.org |

| Aryl 2-pyridyl ether | Arylboronic acid | Ruthenium | Arylated Aryl 2-pyridyl ether | acs.org |

Directing Group Coupling

While less common than retention or elimination, there are instances where the directing group, or a component of it, participates in a coupling reaction. This behavior is not extensively documented for the entire this compound group. However, related transformations involving N-acyl indoles suggest the possibility of such reactivity. For example, nickel-catalyzed decarbonylative coupling of N-acyl indoles can lead to N-arylated indoles, where the acyl group is removed, and a new C-N bond is formed. nih.gov

Directing Group Elimination

For example, a phosphinoyl-directing group has been used for the palladium-catalyzed C-H arylation of indoles at the C7-position, a transformation that is otherwise difficult to achieve. researchgate.net Subsequent removal of this directing group would yield the C7-arylated indole.

Directing Group Migration (e.g., Friedel-Crafts-like acylation)

The migration of the acyl portion of the this compound group from the nitrogen atom to a carbon atom of the indole ring is a notable transformation. This process is analogous to the Fries rearrangement observed in phenolic esters. wikipedia.orgbyjus.comlscollege.ac.in This rearrangement can be catalyzed by Lewis acids or Brønsted acids and typically results in the formation of C-acylated indoles. organic-chemistry.org The position of acylation (ortho or para to the nitrogen in the benzene ring portion) can often be controlled by reaction conditions such as temperature and solvent polarity. byjus.com

A widely accepted mechanism for the Fries rearrangement involves the generation of an acylium carbocation, which then acts as an electrophile in a classical electrophilic aromatic substitution reaction with the indole ring. wikipedia.orgbyjus.com

In a related process, a catalyst-controlled translocation of a carboxamide group has been observed in the C-H functionalization of 3-carboxamide indoles. nih.govchemrxiv.org When a Rhodium(I) complex is used as the catalyst, a 1,2-acyl migration occurs, leading to a C3-functionalized product. chemrxiv.orgresearchgate.net This contrasts with the direct C2-functionalization seen with an Iridium(III) catalyst where the directing group is retained. nih.govchemrxiv.org This catalyst-dependent switch between retention and migration highlights the versatility of the carboxamide directing group.

Table 2: Catalyst-Dependent Behavior of 3-Carboxamide Indole

| Catalyst System | Directing Group Behavior | Product Type | Reference |

|---|---|---|---|

| Ir(III)/Ag(I) | Retention | C2-Functionalization | nih.govchemrxiv.org |

| Rh(I)/Ag(I) | Migration (1,2-Acyl Translocation) | C3-Functionalization | nih.govchemrxiv.org |

This migration is a powerful tool for synthesizing various substituted indole derivatives, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. wikipedia.orglscollege.ac.in

Advanced Structural Elucidation and Characterization of 1h Indole 1 Carboxamide

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to determining the molecular structure of organic compounds. Techniques such as NMR, IR, UV-Vis, and mass spectrometry provide complementary information about the connectivity, functional groups, and electronic properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For indole (B1671886) carboxamides, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom.

¹H NMR: In a typical ¹H NMR spectrum of an indole derivative, the aromatic protons of the indole ring would appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would allow for the assignment of each proton on the benzene (B151609) and pyrrole (B145914) rings. The protons of the carboxamide group (-CONH₂) would be expected to appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxamide group is typically found in the highly deshielded region of the spectrum, around 160-170 ppm. mdpi.com Aromatic carbons of the indole ring generally resonate in the δ 110-140 ppm range.

For related indole-2-carboxamide derivatives, detailed ¹H and ¹³C NMR data have been reported, confirming the assignment of all proton and carbon signals. mdpi.comresearchgate.net

Infrared (IR) SpectroscopyIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For an indole carboxamide, key vibrational bands would include:

N-H Stretching: The N-H bonds of the primary amide (-CONH₂) would typically show two distinct stretching bands in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group would be prominent, usually appearing in the range of 1650-1690 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

In studies of various 1H-indole-2-carboxamide derivatives, IR spectra consistently show characteristic bands for the N-H amide, N-H indole, and C=O amide groups. researchgate.net

Mass Spectrometry (MS, High-Resolution MS, GC-MS, LC-MS, ESI-MS, UPLC-MS/HPLC-MS)Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For 1H-Indole-1-carboxamide (C₉H₈N₂O), the exact mass would be calculated and compared to the experimental value.

Fragmentation Pattern: In techniques like Electron Ionization (EI) MS or Electrospray Ionization Tandem MS (ESI-MS/MS), the molecular ion would undergo fragmentation. Characteristic fragmentation for this compound would likely involve the loss of the carboxamide group or parts of it, helping to confirm the structure.

LC-MS: Liquid chromatography-mass spectrometry is a hybrid technique that separates compounds in a mixture before they are introduced into the mass spectrometer. It is widely used for the analysis and purification of indole derivatives. nih.govacs.org

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While the crystal structure for the parent this compound is not documented in the available literature, studies on related indole derivatives have been performed. For instance, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid has been investigated, revealing detailed information about its solid-state conformation and hydrogen bonding networks. mdpi.com Such an analysis for this compound would reveal the planarity of the indole ring and the orientation of the carboxamide group relative to the ring, as well as how the molecules pack in the crystal lattice.

Purity Assessment Techniques (e.g., HPLC, TLC)

Assessing the purity of a synthesized compound is a critical step in chemical research.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A sample of this compound would be analyzed using a suitable column (e.g., C18) and mobile phase. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. For many indole carboxamide derivatives, purity is routinely confirmed to be >95% by HPLC or LC-MS analysis. acs.org

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used to quickly assess purity and monitor the progress of a reaction. The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developed with a suitable solvent system. A pure compound should ideally appear as a single spot.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial for verifying the empirical formula of a newly synthesized molecule, such as this compound, and for assessing its purity. The analysis involves measuring the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N).

For this compound, which corresponds to the molecular formula C₉H₈N₂O, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (160.17 g/mol ). These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the correct structure and high purity of the sample.

In the broader context of indole carboxamide chemistry, elemental analysis is a standard and essential component of compound characterization. Research on various indole-2-carboxamide derivatives, for instance, routinely includes elemental analysis to confirm that the synthesized molecules match their expected formulas. The experimental values for carbon, hydrogen, and nitrogen in these related studies are typically expected to be within ±0.4% of the calculated theoretical values, which is a common criterion for confirming the successful synthesis and purity of the target compounds. mdpi.comresearchgate.net

Below are the calculated theoretical elemental percentages for this compound.

Table 1. Theoretical Elemental Composition of this compound

| Element | Symbol | Mass Percentage (%) |

|---|---|---|

| Carbon | C | 67.49% |

| Hydrogen | H | 5.03% |

| Nitrogen | N | 17.49% |

Computational and Theoretical Investigations of 1h Indole 1 Carboxamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost. For 1H-Indole-1-carboxamide, DFT studies would provide fundamental insights into its geometry, stability, and electronic characteristics.

Optimized Geometry Calculations

This analysis involves determining the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. The calculations would yield precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties.

Table 5.1.1: Optimized Geometrical Parameters of this compound (Data Not Available)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|

Vibrational Analysis (FT-IR predictions)

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds. Comparing the predicted spectrum with experimental Fourier-transform infrared (FT-IR) spectroscopy data helps to confirm the calculated structure and assign experimental spectral bands to specific molecular motions.

Table 5.1.2: Predicted Vibrational Frequencies of this compound (Data Not Available)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 5.1.3: FMO Parameters of this compound (Data Not Available)

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | |

| E_LUMO |

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red-colored regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions indicate electron-deficient areas (positive potential), which are prone to nucleophilic attack.

Non-Linear Optical (NLO) Properties

Computational methods can be used to predict the non-linear optical (NLO) properties of molecules. These properties describe how a material's optical characteristics change in the presence of a strong electromagnetic field, such as that from a laser. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of interest for applications in optoelectronics.

Table 5.1.5: NLO Properties of this compound (Data Not Available)

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | |

| Polarizability (α) |

Conformational and Steric Interaction Analysis

This analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, this would primarily involve rotation around the N-C bond connecting the indole (B1671886) ring to the carboxamide group. Computational scans of the potential energy surface as a function of this rotation would identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and potential steric hindrances.

Modeling of Reaction Paths and Key Intermediates

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving indole-carboxamide scaffolds. By mapping potential energy surfaces, these methods can identify transition states and key intermediates, providing a deeper understanding of reaction feasibility and selectivity.

For instance, the synthesis of various substituted 1H-indole-2-carboxamides often proceeds through a key carboxylic acid intermediate. nih.gov Theoretical models can simulate the reaction steps, such as the initial protection of an indole derivative, followed by acylation and reduction to form a stable intermediate like 5-chloro-3-ethyl-1H-indole-2-carboxylic acid. nih.gov The final step, coupling this intermediate with an appropriate amine to form the target carboxamide, can also be modeled to predict yields and potential side products. nih.govnih.gov

These computational approaches are not limited to synthesis. They can also explore reaction mechanisms, such as the formation of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles, where a 2-azafulvene intermediate is hypothesized to be key to the reaction pathway. mdpi.com Modeling helps to confirm the stability and reactivity of such transient species, which are often difficult to isolate and characterize experimentally. The carbonyl groups of indole derivatives, like 1H-indole-3-carboxaldehyde, are known to readily undergo C–C and C–N coupling reactions, and computational studies can predict the most favorable reaction pathways. ekb.egresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the behavior of molecules in their electronic excited states. rsc.orgchemrxiv.org It is particularly valuable for predicting spectroscopic properties, such as UV-Vis absorption spectra, by calculating vertical excitation energies. chemrxiv.orguci.edu For this compound, TD-DFT can provide insights into how the molecule absorbs light and how the electron density rearranges upon excitation.

The method works by applying linear response theory to the ground-state electron density, allowing for the calculation of transition frequencies to various excited states. uci.eduarxiv.org Despite its computational efficiency and general accuracy for many organic molecules, TD-DFT has known limitations, particularly in accurately describing long-range charge-transfer excitations. rsc.orgchemrxiv.org Therefore, careful analysis and the use of charge-transfer diagnostics are often employed to ensure the reliability of the results. rsc.org The analysis of TD-DFT output can go beyond simple energy levels to visualize the orbitals involved in an electronic transition and quantify the extent of charge separation, providing a detailed picture of the excited state's nature. rsc.orgchemrxiv.org

Quantum Mechanical Calculations for NMR Shielding

Quantum mechanical calculations are a reliable tool for predicting Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants. msstate.edumdpi.com For this compound, these calculations can aid in structure elucidation and the assignment of complex spectra. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, often paired with Density Functional Theory (DFT) functionals like B3LYP or other hybrid methods. msstate.edu

The process involves first optimizing the molecule's three-dimensional geometry and then performing the GIAO calculation to determine the absolute shielding tensors for each nucleus. These absolute values are then converted to chemical shifts (in ppm) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). msstate.edu

Studies have shown that different computational methods can yield varying degrees of accuracy. For example, comparisons between methods like MP2 and various DFT functionals (e.g., B3LYP, O3LYP, CAM-B3LYP) indicate that some functionals may provide better agreement with experimental data for specific classes of molecules. msstate.edu Furthermore, these calculations can reveal correlations between electronic structure and NMR parameters; for instance, a reasonable correlation has been found between calculated Natural Bond Orbital (NBO) partial charges and experimental carbon-13 chemical shifts. msstate.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For derivatives of this compound, QSAR models are developed to predict their potential biological effects and to guide the design of new, more potent compounds. eurjchem.comnih.gov

A QSAR study begins by generating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure. A mathematical model is then constructed to find a correlation between these descriptors and the observed biological activity. nih.gov A robust QSAR model should not only fit the data it was trained on but also accurately predict the activities of new, untested compounds. nih.gov

The predictive power of a QSAR model depends heavily on the chosen molecular descriptors. These descriptors are numerical values that encode different types of information about a molecule's physicochemical properties. For indole derivatives, a wide range of descriptors are calculated to build robust models. nih.govmdpi.com These can be broadly categorized as follows:

| Descriptor Category | Description | Examples |

| Constitutional (1D) | Based on the molecular formula. | Molecular weight, atom counts. |

| Topological (2D) | Based on the 2D representation (connectivity). | Branching indices, connectivity indices. |

| Geometrical (3D) | Based on the 3D molecular geometry. | Molecular surface area, volume, shape indices. |

| Physicochemical | Based on empirical properties. | LogP (lipophilicity), molar refractivity. |

| Quantum-Chemical | Derived from quantum mechanical calculations. | Dipole moment, partial charges, HOMO/LUMO energies. |

In developing QSAR models for indole derivatives, researchers often calculate hundreds of descriptors and then use statistical methods, such as genetic algorithms or partial least squares (PLS), to select the most relevant ones that best correlate with biological activity. nih.goveurjchem.com For example, 3D-QSAR models may use molecular fields to describe hydrophobic, electron-withdrawing, and hydrogen-bonding properties. mdpi.com

The biological activity of this compound derivatives is influenced by fundamental properties like atomic mass and the distribution of electrons within the molecule. Atomic mass is implicitly included in descriptors like molecular weight, which can affect a molecule's ability to fit into a binding site and its pharmacokinetic properties.

More directly, the electronic distribution, which is a function of the types of atoms and their arrangement, plays a critical role. QSAR models capture this through various descriptors:

Partial Charges: The distribution of charge on individual atoms determines the molecule's electrostatic potential and its ability to form ionic or dipole-dipole interactions.

Electron-Withdrawing/Donating Groups: The presence of such groups, which can be quantified by descriptors, significantly alters the electronic landscape of the indole ring and the carboxamide linker, impacting binding affinity. mdpi.com For example, the presence of chloro or fluoro groups at the C5 position on the indole ring has been shown to be a determining factor in the activity of some indole-carboxamides. nih.gov

These electronic properties are crucial for the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that govern how a molecule binds to its biological target.

The carboxamide group is a critical functional group in many biologically active indole derivatives. nih.gov The electron density on the carbonyl oxygen is particularly important as it makes the oxygen a strong hydrogen bond acceptor. This ability to form a hydrogen bond is often essential for anchoring the molecule within the active site of a protein or enzyme.

Molecular Docking Studies (e.g., for target interaction prediction)

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is extensively employed to forecast the binding mode and affinity of small molecules, such as derivatives of this compound, within the active site of a target protein. These in silico studies provide valuable insights into the molecular basis of ligand-target interactions, guiding the rational design and optimization of new therapeutic agents.

Research has demonstrated the utility of molecular docking in elucidating the potential biological targets for various indole-carboxamide derivatives. These studies have spanned multiple therapeutic areas, including oncology, infectious diseases, and endocrinology. By simulating the interaction between the ligand and the protein, scientists can identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, thereby explaining the compound's biological activity.

For instance, in the field of oncology, molecular docking has been used to predict the binding of indole-based compounds to several key cancer-related proteins. Studies have explored the interactions of indole derivatives with targets such as cyclin-dependent kinase 5 (CDK-5), Estrogen Receptor Alpha (ERα), and various kinase enzymes like AKT1, which are crucial in cancer cell proliferation and survival. mdpi.combenthamdirect.comnih.gov For example, docking studies of certain hydrazineylidene-1H-indole derivatives with the CDK-5 enzyme revealed hydrogen bond interactions between the NH group of the ligands and the amino acid residue Glu81, providing a structural basis for their anticancer activity. mdpi.com Similarly, other indole-triazole hybrids have shown favorable binding affinities with the AKT1 kinase enzyme in docking simulations. nih.gov

In the realm of infectious diseases, molecular docking has been instrumental in identifying how indole-2-carboxamide derivatives can act as antimicrobial or antiviral agents. One study focused on the Mycobacterium tuberculosis (M. tb) protein MmpL3, a critical transporter for cell wall assembly. nih.gov Docking simulations showed that an active indole-2-carboxamide derivative adopted a binding profile similar to a known inhibitor, forming crucial hydrogen bonds with the Asp645 residue in the MmpL3 active site. nih.gov Another area of investigation has been the inhibition of the HIV-1 envelope glycoprotein (B1211001) gp120, where docking simulations were used to predict the binding mode of indole derivatives, aiming to prevent the virus from entering host cells. researchgate.net

The data generated from these computational studies are often presented in terms of docking scores, which estimate the binding affinity, and a detailed map of the intermolecular interactions. This information is crucial for understanding structure-activity relationships (SAR), where the relationship between a molecule's chemical structure and its biological activity is examined to guide the synthesis of more potent and selective compounds.

The following table summarizes findings from various molecular docking studies performed on derivatives of this compound, highlighting the target proteins, the therapeutic area, and the key interactions predicted by the simulations.

Table 1: Summary of Molecular Docking Studies on Indole-Carboxamide Derivatives

| Derivative Class | Protein Target | Therapeutic Area | Key Findings & Interacting Residues |

|---|---|---|---|

| Indole-2-carboxamides | MmpL3 | Anti-tubercular | High docking score (-14.4 kcal/mol); H-bonds with Asp645 via amide and indole NH groups. nih.gov |

| 2-substituted-1H-indole-3-carboxamides | Estrogen Receptor α (ERα) | Anticancer (Breast) | A ligand yielded a G Score of -10.390, comparable to the standard Raloxifene (-11.869). benthamdirect.com |

| Hydrazineylidene-1H-indoles | CDK-5 | Anticancer | H-bond donor interaction between the ligand's NH group and the Glu81 residue of the enzyme. mdpi.com |

| Indole-triazole hybrids | AKT1 Kinase | Anticancer | Hybrids showed higher binding affinities than the control drug Ipatasertib in docking studies. nih.gov |

| Indole derivatives | HIV-1 gp120 | Antiviral | Elucidation of binding patterns to inhibit the gp120-CD4 interaction. researchgate.net |

Mechanistic Studies of Reactions Involving 1h Indole 1 Carboxamide

Kinetic Isotope Effects (KIE) Analysis

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and whether a C-H bond is broken in that step. In the context of Rh(III)-catalyzed C–H functionalization of N-methoxy-1H-indole-1-carboxamides, KIE experiments have been conducted to probe the nature of the C–H activation step.

| Reaction Type | Substrate | kH/kD Value | Implication |

|---|---|---|---|

| C–H Amidation | N-methoxy-1H-indole-1-carboxamide | 1.31 | C–H bond cleavage is not the rate-determining step. acs.org |

| C–H Allylation | N-ethoxy-1H-indole-1-carboxamide | 0.76 | C–H activation is not the rate-limiting step. nih.gov |

| Oxidative Annulation | N-methoxy-1H-indole-1-carboxamide | 1.17 | C–H bond cleavage is not the rate-determining step. acs.org |

Characterization of Intermediates (e.g., Amido-inserted Rhodacycle)

The direct observation and characterization of catalytic intermediates are crucial for validating proposed reaction mechanisms. In the Rh(III)-catalyzed C–H amidation of N-methoxy-1H-indole-1-carboxamide, a key five-membered rhodacycle intermediate has been successfully isolated and characterized. acs.orgfigshare.com

This stable rhodacycle was obtained by treating the substrate, N-methoxy-1H-indole-1-carboxamide, with the rhodium catalyst precursor, [Cp*RhCl₂]₂, at 70 °C. acs.org The formation of this intermediate confirms the role of the N-methoxy amide group as a directing group, which facilitates the ortho-C–H activation at the C2 position of the indole (B1671886) ring to form a cyclometalated species. acs.orgnih.gov The characterization of this amido-inserted rhodacycle provides direct experimental evidence for the initial steps of the catalytic cycle and serves as a foundational point for understanding the subsequent insertion and coupling steps. acs.orgresearchgate.net

Proposed Catalytic Pathways and Reaction Mechanisms

Based on KIE studies, the characterization of intermediates, and computational analysis, a comprehensive catalytic pathway for the Rh(III)-catalyzed regioselective amidation of N-methoxy-1H-indole-1-carboxamide has been proposed. acs.orgfigshare.com

The catalytic cycle is initiated by the formation of an active Rh(III) species from the [Cp*RhCl₂]₂ precursor. This is followed by a directed C–H activation at the C2 position of the indole substrate, leading to the formation of the five-membered rhodacycle intermediate (as described in section 6.2). acs.orgnih.govnih.gov

Following the formation of this rhodacycle, the coupling partner, such as a 1,4,2-dioxazol-5-one, coordinates to the rhodium center. acs.org This is followed by migratory insertion of the coupling partner into the Rh-C bond. The subsequent steps determine the final product and are highly dependent on the reaction conditions, such as solvents and additives. acs.orgacs.org

The versatility of the N-methoxy amide directing group allows for several distinct reaction pathways under slightly modified conditions: acs.orgacs.org

Directing Group (DG)-Retained Pathway: This is the standard pathway where the amide functional group is introduced at the C2 position, and the directing group remains intact.

DG-Eliminated Pathway: The addition of trace amounts of water can facilitate the in-situ elimination of the directing group after the successful insertion of the new amide unit. acs.org

DG-Coupled Pathway: The presence of additives like KHSO₄ can promote the formation of a product where the directing group is also coupled in the final structure. acs.orgacs.org

DG-Migrated Pathway: At higher temperatures, the directing group can migrate from the N-1 position to the C-3 position via an intermolecular Friedel–Crafts-like acylation, following the C2-functionalization. acs.org

This "chameleon-like" behavior of the directing group, guided by specific reaction parameters, allows for the synthesis of four different series of indole amidation products from a single starting material, highlighting the complexity and tunability of the catalytic mechanism. acs.org

Structure Activity Relationship Sar Studies of 1h Indole 1 Carboxamide Derivatives

Influence of Substituents on Indole (B1671886) Ring Positions (e.g., C2, C3, C5, C6, C7)

The substitution pattern on the indole core is a critical determinant of the biological activity of indole carboxamide derivatives. Researchers have systematically modified various positions on the ring to probe the structural requirements for optimal potency.

At the C3 position , studies on related indole-2-carboxamide series have shown that the size of the substituent is crucial. Smaller alkyl groups like hydrogen or methyl are generally preferred over larger groups such as ethyl, suggesting steric limitations within the binding site of the target protein. nih.gov For a series of CB1 allosteric modulators, compounds with a smaller C3 substituent exhibited greater potency. nih.gov

The C5 position is frequently modified with halogens. The introduction of a chloro or fluoro group at this position has been shown to enhance the modulatory potency of certain indole-2-carboxamide derivatives at the CB1 receptor. nih.gov However, the specific halogen (F vs. Cl) does not appear to be a major determining factor for activity, with relative potency varying between different analog pairs. nih.gov In other studies focusing on anti-Trypanosoma cruzi activity, methyl and cyclopropyl (B3062369) substituents at the 5-position were well-tolerated and present in the most active compounds. acs.org

Regarding other positions, SAR studies on different indole derivatives have indicated that substitution at the C4 position can be unfavorable for activity, while modifications at the C7 position may be beneficial. researchgate.net

Table 1: Influence of C3 and C5 Substituents on CB1 Receptor Inhibitory Activity (IC50) for a Series of 1H-Indole-2-carboxamides

| Compound | C3 Substituent | C5 Substituent | IC50 (nM) |

| 17 | Et | Cl | >1000 |

| 42 | H | Cl | 212 |

| 43 | Me | Cl | 484 |

| 44 | H | F | 853 |

| 45 | Me | F | 79 |

Data sourced from a study on CB1 allosteric modulators, demonstrating a preference for smaller groups at C3. nih.gov

Impact of Substituents on the Amide Nitrogen

The substituents attached to the amide nitrogen play a pivotal role in modulating the pharmacological profile of indole carboxamides. This part of the molecule often extends into solvent-exposed regions or specific sub-pockets of the binding site, allowing for significant structural modifications.

In one series of 2-arylindole NK(1) antagonists, the 1-(2-methoxyphenyl)piperazine (B120316) amide moiety was identified as a primary site of metabolism. nih.gov Replacing this group with a 4-benzyl-4-hydroxypiperidine (B46229) resulted in a compound with reduced metabolic clearance and an improved central duration of action. nih.gov This highlights how modifications to the amide substituent can directly influence pharmacokinetic properties.

Further studies have shown that the nature of the N-substituent can directly impact potency. For instance, in a series of CB1 allosteric modulators, analogs with a diethylamino group on the N-phenethyl substituent were generally more potent than the corresponding piperidinyl analogs. nih.gov N-methylation of the amide nitrogen has also been explored. In one case, N-methylating the amide resulted in a compound with similar potency to the parent, while methylating both the amide and the indole nitrogen restored potency that was lost from other modifications. acs.org

Positional Sensitivity and Binding Modes (Comparison to 2- and 3-position analogs)

The inhibitory properties of indole derivatives are strongly associated with the placement of the carboxamide moiety at the C2 and C3 positions. nih.gov However, moving the functional groups between these positions can have significant consequences. In an optimization program for anti-Trypanosoma cruzi agents, regioisomers were created by moving the substituents from the 2-position to the 1- and 3-positions. acs.org This positional shift resulted in a marked reduction in potency, demonstrating that the specific arrangement of the carboxamide and other substituents relative to the indole core is critical for activity. acs.org

The binding modes of indole analogs can be complex and are influenced by these positional changes. researchgate.net The carboxamide functionality is flexible and possesses both hydrophobic and polar characteristics, allowing it to form key hydrogen bonds with target proteins. nih.gov The specific location of this group (at C1, C2, or C3) determines the spatial orientation of these hydrogen bond donors and acceptors, as well as the hydrophobic indole core, ultimately affecting the binding affinity and biological response.

Role of Essential Pharmacophores within the 1H-Indole-1-carboxamide Scaffold

A pharmacophore represents the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the 1H-indole-carboxamide scaffold, several key pharmacophoric features have been identified.

The indole ring itself is a primary pharmacophore. nih.gov As an aromatic heterocyclic system, it resembles various protein structures and can engage in hydrophobic and π-π stacking interactions within a receptor's binding pocket. nih.gov The nitrogen atom within the indole ring can also act as a hydrogen bond donor, which has been shown to be a decisive interaction for the inhibitory activity of some derivatives. nih.gov

The carboxamide moiety is another essential pharmacophoric element. nih.gov This group is critical for activity, largely due to its ability to form hydrogen bonds with amino acid residues in the target protein. nih.gov Its flexibility and combined hydrophobic and polar nature allow it to act as a versatile linker, correctly orienting other parts of the molecule for optimal binding. nih.gov In some series, replacing the carboxamide with a non-classical isostere like a sulfonamide led to a complete loss of potency, underscoring its importance. acs.org

Strategies for Modulating Activity through Structural Design

Based on SAR findings, medicinal chemists employ several strategies to fine-tune the biological activity and pharmacokinetic properties of this compound derivatives.

Substitution on the Indole Ring: A primary strategy involves placing small, optimized substituents at key positions. For example, introducing small alkyl groups at C3 and halogens at C5 has proven effective for enhancing the potency of certain classes of indole carboxamides. nih.gov